![molecular formula C12H14O4S B6318884 3,4-Propylenedioxythiophene-acrylate CAS No. 1541046-27-8](/img/structure/B6318884.png)
3,4-Propylenedioxythiophene-acrylate
Overview
Description
3,4-Propylenedioxythiophene-acrylate, commonly known as PDOT-A, is a novel organic compound that has recently generated a lot of interest in the scientific community. It is a conjugated polymer that has a wide range of applications in various fields such as materials science, chemistry, and biotechnology. PDOT-A has unique properties that make it a valuable tool for researchers and scientists.
Scientific Research Applications
Electrochromic Devices
3,4-Propylenedioxythiophene-acrylate has significant applications in the field of electrochromic devices (ECDs). The use of this compound in single-layer ECDs enhances the device's lifetime and optical properties. For instance, a study demonstrated that coupling the electroactive monomer to a cross-linkable polymer matrix and using UV cross-linking results in improved stability, preventing degradative processes at the counter electrode and enhancing the device's cycle life to over 10,000 cycles (Otley et al., 2014).
Solar Cell Applications
3,4-Propylenedioxythiophene-acrylate is also utilized in solar cell applications. A notable example is its use in donor-acceptor diblock copolymers for fabricating solar cells, where it acts as an electron acceptor block. These copolymers have been shown to exhibit efficient photoluminescence quenching, indicative of charge separation, and to produce solar cells with a power conversion efficiency of 0.49% (Zhang et al., 2009).
Hydrophilic and Hydrophobic Surface Applications
The compound is used in creating hydrophilic and hydrophobic surfaces. For instance, it serves as a platform for surface post-functionalization, allowing the creation of surfaces with varying hydrophobic and oleophobic properties (Godeau et al., 2016). Additionally, it is employed in the deposition of conductive polymers on hydrogel substrates, which has implications for wearable electronic devices (Moser et al., 2016).
Electronic and Conductive Polymer Applications
3,4-Propylenedioxythiophene-acrylate finds use in the synthesis of conductive polymers. A study demonstrated its utility in the synthesis of intrinsically stretchable conductive polymer films, potentially useful for flexible electronics (Fiket et al., 2022). Another study explored the charge transport properties of chemically and electrochemically doped dioxythiophene polymers, revealing their potential in various electronic applications (Pittelli et al., 2020).
Dye-Sensitized Solar Cells
Finally, 3,4-Propylenedioxythiophene-acrylate is also used in dye-sensitized solar cells. Modified units of this compound in triphenylamine-based dyes have shown enhanced performance in solar cells, including higher open circuit voltages and improved charge recombination suppression (Liang et al., 2010).
properties
IUPAC Name |
(3-methyl-2,4-dihydrothieno[3,4-b][1,4]dioxepin-3-yl)methyl prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c1-3-11(13)16-8-12(2)6-14-9-4-17-5-10(9)15-7-12/h3-5H,1,6-8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMHIHVWAMXXHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CSC=C2OC1)COC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Propylenedioxythiophene-acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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